1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-(prop-2-en-1-yl)piperidine-3-carboxamide
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Overview
Description
N-ALLYL-1-(1BENZOFURO[3,2-D]PYRIMIDIN-4-YL)-3-PIPERIDINECARBOXAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ALLYL-1-(1BENZOFURO[3,2-D]PYRIMIDIN-4-YL)-3-PIPERIDINECARBOXAMIDE typically involves multiple steps, starting with the preparation of the benzofuro[3,2-d]pyrimidine core. One common method involves the aza-Wittig reaction of iminophosphoranes with n-butyl isocyanate at 40–50°C to form carbodiimide intermediates . These intermediates are then reacted with nitrogen-oxygen-containing nucleophiles in the presence of a catalytic amount of sodium ethoxide or potassium carbonate to yield the desired benzofuro[3,2-d]pyrimidine derivatives .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods while ensuring the reaction conditions are optimized for higher yields and purity. This often includes the use of continuous flow reactors and automated systems to maintain precise control over temperature, pressure, and reaction times.
Chemical Reactions Analysis
Types of Reactions
N-ALLYL-1-(1BENZOFURO[3,2-D]PYRIMIDIN-4-YL)-3-PIPERIDINECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace leaving groups in the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium ethoxide in ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
N-ALLYL-1-(1BENZOFURO[3,2-D]PYRIMIDIN-4-YL)-3-PIPERIDINECARBOXAMIDE has several scientific research applications, including:
Medicinal Chemistry: The compound’s benzofuro[3,2-d]pyrimidine core is known for its potential as a template for drug discovery, exhibiting activities such as anti-inflammatory, antiviral, and anticancer properties.
Biological Studies: It is used in studies to understand its interactions with various biological targets, including enzymes and receptors.
Industrial Applications: The compound can be used in the synthesis of other complex molecules and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of N-ALLYL-1-(1BENZOFURO[3,2-D]PYRIMIDIN-4-YL)-3-PIPERIDINECARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism may vary depending on the specific application and target. For instance, in anticancer applications, the compound may inhibit the activity of certain kinases involved in cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Benzofuro[3,2-d]pyrimidin-4(3H)-ones: These compounds share a similar core structure and exhibit comparable biological activities.
Furo[2,3-d]pyrimidinone derivatives: Known for their analgesic and antitumor properties.
Uniqueness
N-ALLYL-1-(1BENZOFURO[3,2-D]PYRIMIDIN-4-YL)-3-PIPERIDINECARBOXAMIDE is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other similar compounds. This uniqueness makes it a valuable compound for further research and potential therapeutic applications.
Properties
CAS No. |
1112392-99-0 |
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Molecular Formula |
C19H20N4O2 |
Molecular Weight |
336.4 g/mol |
IUPAC Name |
1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-prop-2-enylpiperidine-3-carboxamide |
InChI |
InChI=1S/C19H20N4O2/c1-2-9-20-19(24)13-6-5-10-23(11-13)18-17-16(21-12-22-18)14-7-3-4-8-15(14)25-17/h2-4,7-8,12-13H,1,5-6,9-11H2,(H,20,24) |
InChI Key |
RUJDPWIUVLNEBH-UHFFFAOYSA-N |
Canonical SMILES |
C=CCNC(=O)C1CCCN(C1)C2=NC=NC3=C2OC4=CC=CC=C43 |
Origin of Product |
United States |
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